N-(4-(4-methoxypiperidin-1-yl)phenyl)-4-(thiophen-2-yl)benzamide
Description
Properties
IUPAC Name |
N-[4-(4-methoxypiperidin-1-yl)phenyl]-4-thiophen-2-ylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O2S/c1-27-21-12-14-25(15-13-21)20-10-8-19(9-11-20)24-23(26)18-6-4-17(5-7-18)22-3-2-16-28-22/h2-11,16,21H,12-15H2,1H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAIRNIUKQUMGFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(4-methoxypiperidin-1-yl)phenyl)-4-(thiophen-2-yl)benzamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Piperidine Derivative: The starting material, 4-methoxypiperidine, is reacted with a suitable halogenated benzene derivative under basic conditions to form the piperidine-phenyl intermediate.
Coupling with Thiophene Derivative: The piperidine-phenyl intermediate is then coupled with a thiophene derivative using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Stille coupling.
Amidation: The final step involves the formation of the amide bond by reacting the coupled product with a benzoyl chloride derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the selection of cost-effective reagents and catalysts.
Chemical Reactions Analysis
Types of Reactions
N-(4-(4-methoxypiperidin-1-yl)phenyl)-4-(thiophen-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl or carbonyl group.
Reduction: The amide bond can be reduced to form an amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst can be employed.
Substitution: Halogenating agents, nitrating agents, or alkylating agents can be used under appropriate conditions.
Major Products
Oxidation: Formation of hydroxyl or carbonyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted aromatic derivatives.
Scientific Research Applications
N-(4-(4-methoxypiperidin-1-yl)phenyl)-4-(thiophen-2-yl)benzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific receptors or enzymes.
Pharmacology: It can be studied for its potential effects on biological systems, including its binding affinity and activity at various molecular targets.
Materials Science: It can be explored for its potential use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(4-(4-methoxypiperidin-1-yl)phenyl)-4-(thiophen-2-yl)benzamide depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The molecular targets and pathways involved can include neurotransmitter receptors, ion channels, or metabolic enzymes.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Benzamide Core
- Thiophene Positional Isomers: Compound 4a (N-(4-(2-Aminocyclopropyl)phenyl)-4-(thiophen-2-yl)benzamide hydrochloride) from shares the thiophen-2-yl group with the target compound. In contrast, 4b (3-(thiophen-2-yl) substitution) and 5b (3-(thiophen-3-yl)) demonstrate how positional changes alter physicochemical properties. For instance, the para-substituted thiophen-2-yl in 4a and the target compound may enhance planarity and stacking interactions compared to meta-substituted analogs . Key Data:
- 4a : Melting point 215–217°C, MS (EI) m/z 393.2 .
Target Compound : Expected to exhibit higher lipophilicity than 4a due to the 4-methoxypiperidine group.
Heterocyclic Replacements :
Compound 6a (4-(pyridin-4-yl)) and 6b (3-(pyridin-4-yl)) in replace thiophene with pyridine, reducing hydrophobicity. The target compound’s thiophene likely offers superior membrane permeability compared to pyridine-containing analogs .
Piperidine/Piperazine Ring Modifications
- 4-Methoxypiperidine vs. Piperazine :
The target compound’s 4-methoxypiperidine group differs from piperazine-containing analogs like compound 18 (), which features a 4-(trifluoromethyl)phenyl-piperazine moiety. Piperazine rings (two nitrogen atoms) increase basicity and hydrogen-bonding capacity, whereas 4-methoxypiperidine (one nitrogen, methoxy group) may reduce basicity while enhancing metabolic stability .- Example :
Compound 18 (piperazine): Synthesized via alkylation of 4-(thiophen-2-yl)butanamide, with IR νC=O at 1682 cm⁻¹ .
- Diazepane Derivatives: describes 9c (N-(4-(4-(2-cyanophenyl)-1,4-diazepan-1-yl)butyl)-4-(thiophen-3-yl)benzamide), where a diazepane ring replaces piperidine.
Methoxy Group Positioning
- Methoxy on Piperidine vs. Benzamide :
The target’s 4-methoxy group is on the piperidine ring, unlike 4MNB (), where methoxy is on the nitroaniline moiety. Methoxy groups in para positions generally enhance electron-donating effects, influencing electronic properties and solubility .
Physicochemical and Spectroscopic Comparisons
Table 1: Key Properties of Selected Analogs
Biological Activity
N-(4-(4-methoxypiperidin-1-yl)phenyl)-4-(thiophen-2-yl)benzamide, a synthetic organic compound, has garnered attention for its potential biological activities. This article reviews the compound's structure, synthesis, biological mechanisms, and research findings, providing a comprehensive overview of its pharmacological potential.
Chemical Structure and Properties
This compound is characterized by the following molecular formula and weight:
| Property | Value |
|---|---|
| Molecular Formula | CHNOS |
| Molecular Weight | 392.5 g/mol |
| CAS Number | 1797641-66-7 |
The compound features a piperidine ring, a thiophene ring, and an amide functional group, which are often associated with various pharmacological activities.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Piperidine Ring : This is achieved through cyclization reactions using appropriate precursors.
- Introduction of the Methoxy Group : Methylation reactions are employed to introduce the methoxy group.
- Formation of the Thiophene Ring : Various methods, including the Gewald reaction, can be used to synthesize the thiophene ring.
- Amide Bond Formation : The final coupling of the piperidine and thiophene rings with the phenyl group is accomplished using reagents like EDCI or DCC in the presence of a base.
Biological Activity
Research indicates that compounds with similar structures exhibit various biological activities, including:
1. Antimicrobial Activity
Some studies have highlighted that derivatives of benzamide compounds demonstrate significant antibacterial properties. For instance, certain pyrrole-based benzamides have shown potent activity against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MICs) significantly lower than standard antibiotics like vancomycin .
2. CNS Activity
Given the presence of the piperidine moiety, compounds like this compound may interact with central nervous system (CNS) receptors. Research suggests that similar compounds can act as agonists or antagonists at various neurotransmitter receptors, influencing pathways related to mood and cognition.
The mechanism by which this compound exerts its effects may involve modulation of receptor activity within the CNS or interference with bacterial cell wall synthesis in microbial pathogens. The specific biological target remains to be fully elucidated but could involve interactions with GABAergic or dopaminergic systems in neuronal tissues .
Case Studies and Research Findings
Recent studies have explored the pharmacological profiles of compounds structurally related to this compound:
Case Study 1: Antibacterial Efficacy
A study investigated several pyrrole derivatives for their antibacterial properties against MRSA. One derivative demonstrated an MIC of 8 ng/mL against MRSE, significantly outperforming traditional antibiotics .
Case Study 2: CNS Modulation
Another research effort focused on a series of piperidine derivatives that exhibited anxiolytic effects in animal models. These studies suggested potential therapeutic applications in treating anxiety disorders through modulation of GABA receptors.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
